N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a 4-chlorobenzyl group and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. This structure combines electron-rich aromatic systems (benzodioxine) with a chlorinated benzyl-thiazole scaffold, which is often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABKBRCURVKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that belongs to the class of benzodioxine derivatives. This compound has drawn attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 424.9 g/mol. The compound features a thiazole ring, a chlorobenzyl group, and a benzodioxine structure which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN2O3S |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | OAXGMNOPNLGWAO-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition:
The compound may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
2. Receptor Modulation:
this compound may interact with specific receptors in the body, altering cellular signaling pathways that are crucial in cancer and inflammatory responses.
3. Induction of Oxidative Stress:
The compound may generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells while sparing normal cells . This selective cytotoxicity is an area of ongoing research.
Anti-inflammatory Activity
Research indicates that benzodioxane derivatives exhibit significant anti-inflammatory properties. For example:
- In vitro studies demonstrated that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- A study highlighted that related benzodioxane compounds showed growth inhibition against several cancer cell lines (IC50 values ranging from 26 to 65 µM) while exhibiting minimal toxicity towards normal cells .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that compounds containing thiazole rings can effectively inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis pathways .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
Case Study 1: Antidiabetic Potential
A derivative similar to this compound was tested for antidiabetic activity in streptozotocin-induced diabetic mice. The study reported a significant reduction in blood glucose levels after treatment with the compound .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays assessed the cytotoxic effects of related benzodioxane derivatives on various cancer cell lines. The results indicated potent anticancer activity with IC50 values suggesting effective growth inhibition while maintaining safety profiles for non-cancerous cells .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with thiazole and benzodioxine structures often exhibit antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. In vitro studies typically employ methods like the turbidimetric method to assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on related thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), indicating that N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide may also possess similar activities .
Enzyme Inhibition
Recent studies have focused on the compound's ability to inhibit specific enzymes relevant to diseases such as diabetes and Alzheimer's disease. Research has shown that similar compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, potentially offering therapeutic benefits for Type 2 diabetes mellitus and Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of thiazole derivatives against a panel of pathogens. The findings revealed that compounds similar to this compound exhibited promising activity against resistant strains of bacteria and fungi, highlighting the potential for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized various thiazole derivatives and tested their effects on cancer cell lines. The results indicated that certain modifications to the benzodioxine structure enhanced cytotoxicity against MCF7 cells. This suggests that optimizing the chemical structure of this compound could lead to more effective anticancer agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
(a) N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g)
- Structure : Replaces the benzodioxine moiety with a 2,5-dimethylfuran group.
- Key Data :
- Comparison: The dimethylfuran substitution reduces molecular weight (330.34 g/mol vs.
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Derivatives
- Structure : Features a benzodioxine core but lacks the thiazole-chlorobenzyl group (e.g., EN300-266092 in ).
- Key Data :
- Comparison : The absence of the thiazole ring likely diminishes interactions with thiazole-dependent enzymes or receptors.
(c) Oxadiazole-Benzodioxine Hybrid (CAS 887873-73-6)
- Structure : Replaces the thiazole ring with a 1,3,4-oxadiazole group.
- Key Data :
(a) Benzothiophene Carboxamide Derivatives ()
- Structure : Contains a benzothiophene core with trifluorophenyl and isopropyl groups.
- Application : Patented for treating heartworm infections .
- Comparison : While the target compound shares a carboxamide linker, its thiazole-benzodioxine scaffold may target different parasitic pathways.
(b) Thiazole-Ureido Complexes ()
- Structure : Incorporates ureido and hydroperoxy groups alongside thiazole rings.
- Comparison : These larger, more polar structures (e.g., molecular weights >600 g/mol) likely exhibit reduced membrane permeability compared to the target compound .
Physicochemical and Computational Analysis
- Software Tools: SHELX (): Widely used for crystallographic refinement of similar small molecules, ensuring accurate structural determination .
- Key Trends :
- Chlorobenzyl-thiazole analogs (e.g., 7g) exhibit moderate lipophilicity, favoring blood-brain barrier penetration.
- Benzodioxine derivatives generally show higher thermal stability (e.g., melting points >140°C) due to rigid aromatic systems .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthetic yield of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : The synthesis of structurally similar benzodioxine-thiazole hybrids (e.g., ) highlights the importance of reaction temperature, solvent polarity, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) at 80–100°C are often optimal for carboxamide bond formation. Reaction times should be monitored via TLC or HPLC to prevent over-substitution. Yield optimization may require iterative adjustments to stoichiometry, particularly for coupling reagents in multi-step syntheses. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound from by-products like unreacted 4-chlorobenzyl intermediates .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the benzodioxine and thiazole moieties. For instance, -NMR should show characteristic peaks:
- Benzodioxine ring : Protons at δ 4.2–4.5 ppm (dihydrodioxine CH) and δ 6.7–7.1 ppm (aromatic protons).
- Thiazole ring : A singlet near δ 7.8–8.2 ppm for the C5 proton.
IR spectroscopy can confirm carbonyl groups (C=O stretch at ~1650 cm) and secondary amide bonds (N–H bend at ~1550 cm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHClNOS) within 3 ppm error .
Q. What computational tools are suitable for predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the thiazole and benzodioxine rings, identifying reactive sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA paired with cheminformatics platforms (e.g., RDKit) enables virtual screening of derivative libraries. Molecular docking (AutoDock Vina) may predict binding affinities to biological targets, though experimental validation is required .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Discrepancies often arise from variations in solvent (DMSO vs. aqueous buffers), cell line specificity, or assay pH. A standardized protocol should include:
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Dose-response curves : Use 8–12 concentration points to calculate IC values.
- Orthogonal assays : Validate enzyme inhibition data with cell-based assays (e.g., apoptosis markers). Statistical tools like ANOVA or mixed-effects models can identify confounding variables .
Q. What strategies mitigate challenges in multi-step synthesis, such as low intermediate stability?
- Methodological Answer : For moisture- or heat-sensitive intermediates (e.g., carboxamide precursors):
- Use inert atmospheres (N/Ar) and cold trapping during reactions.
- Replace traditional workup methods with flow chemistry for rapid quenching.
- Stabilize intermediates via temporary protective groups (e.g., Boc for amines). Real-time monitoring (ReactIR) helps track degradation and adjust conditions dynamically .
Q. How can researchers integrate heterogeneous catalysis to improve sustainability in derivative synthesis?
- Methodological Answer : Transition metal catalysts (e.g., Pd/C, CuI) can reduce reaction steps and waste. For Suzuki-Miyaura coupling of the chlorobenzyl group, use:
- Catalyst loading : 2–5 mol% Pd(PPh).
- Green solvents : Ethanol/water mixtures (4:1 v/v) at 70°C.
- Microwave assistance : Reduces reaction time from hours to minutes. Life-cycle assessment (LCA) tools quantify environmental impact reductions .
Q. What advanced statistical methods optimize experimental design for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ Design of Experiments (DoE) principles:
- Central Composite Design : Vary substituents on the thiazole and benzodioxine rings to map steric/electronic effects.
- Response Surface Methodology (RSM) : Correlate IC values with Hammett constants or LogP.
Machine learning models (e.g., random forest, SVM) can prioritize synthetic targets by predicted bioactivity .
Data Management and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer : Reconcile gaps by:
- Conformational sampling : Use molecular dynamics (MD) simulations to account for protein flexibility.
- Solvent effects : Include implicit solvent models (e.g., PBSA) in docking studies.
- Experimental replicates : Perform triplicate assays to rule out outliers. Cross-validate with independent techniques (e.g., SPR for binding kinetics) .
Q. What protocols ensure reproducibility in spectroscopic data across laboratories?
- Methodological Answer : Adopt standardized calibration practices:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
